![molecular formula C7H13NO B058213 2-Oxa-7-azaspiro[3.5]nonane CAS No. 241820-91-7](/img/structure/B58213.png)

2-Oxa-7-azaspiro[3.5]nonane

Vue d'ensemble

Description

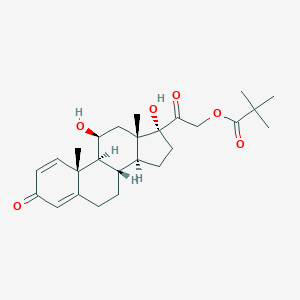

2-Oxa-7-azaspiro[3.5]nonane is a spirocyclic compound, part of a class of chemicals that have generated interest in various fields of chemistry and pharmacology due to their unique structural characteristics and potential applications.

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored through various methods. For instance, Huynh et al. (2017) describe a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation, maintaining the integrity of the pyrrolidinedione ring which becomes a part of the spirocyclic scaffold (Huynh, Nguyen, & Nishino, 2017). Li et al. (2013) developed novel thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes, designed for drug discovery applications (Li, Rogers-Evans, & Carreira, 2013).

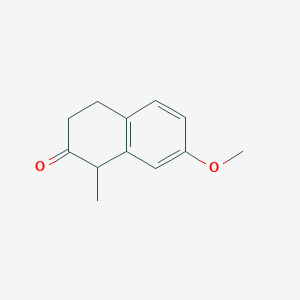

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the spirocyclic framework, which is a key feature in its synthesis and properties. Gurry et al. (2015) synthesized spirocyclic oxetanes including 2-oxa-6-azaspiro[3.3]heptane and expanded this to create ring-fused benzimidazole, revealing the versatility of the spirocyclic structure (Gurry, McArdle, & Aldabbagh, 2015).

Chemical Reactions and Properties

The chemical reactions and properties of this compound derivatives are influenced by the spirocyclic structure. For example, Sukhorukov et al. (2008) reported that [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates transform into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates under catalytic hydrogenation, indicating a complex reaction pathway involving N-O bond cleavage (Sukhorukov et al., 2008).

Applications De Recherche Scientifique

Propriétés chimiques

“2-Oxa-7-azaspiro[3.5]nonane” est un composé chimique de formule empirique C8H14NO3 . Il a un poids moléculaire de 172,20 (base libre) . Le composé est généralement disponible sous forme solide et doit être stocké à des températures comprises entre 2-8°C .

Applications dans les colorants leuco

L'une des principales applications du “this compound” est la production de colorants leuco . Les colorants leuco sont des substances qui peuvent modifier de manière réversible leur couleur lorsqu'elles sont exposées à certains stimuli tels que la chaleur, la lumière ou des changements de pH. Cette propriété les rend utiles dans une variété d'applications, notamment les encres thermochromes, les matériaux photochromes et les affichages à cristaux liquides.

Applications dans les matériaux photochromes

“this compound” est également utilisé dans la production de matériaux photochromes . Ce sont des matériaux qui changent de couleur en réponse à la lumière. Lorsqu'ils sont exposés aux rayons ultraviolets, ils subissent une réaction chimique qui modifie leur structure et, par conséquent, leur couleur. Cette propriété est exploitée dans diverses applications, notamment les lunettes de soleil, les fenêtres et les emballages.

Informations de sécurité

Il est important de noter que le “this compound” doit être manipulé avec soin. Il est classé comme un solide combustible . Par conséquent, il doit être stocké et manipulé conformément aux directives de sécurité recommandées.

Safety and Hazards

Mécanisme D'action

Target of Action

It is used in the preparation of benzothienoazepine compounds as respiratory syncytial virus rna polymerase inhibitors .

Mode of Action

The specific interaction of 2-Oxa-7-azaspiro[3Given its use in the synthesis of benzothienoazepine compounds, it may be inferred that it plays a role in inhibiting the rna polymerase of the respiratory syncytial virus .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxa-7-azaspiro[3Its molecular weight is 127184 , which is within the optimal range for oral bioavailability in drug design. It’s also worth noting that the compound is a solid at room temperature .

Result of Action

The molecular and cellular effects of 2-Oxa-7-azaspiro[3Its role in the synthesis of benzothienoazepine compounds suggests it may contribute to the inhibition of the respiratory syncytial virus rna polymerase .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-Oxa-7-azaspiro[3It is recommended to store the compound in a dark place at a temperature between 2-8°c .

Analyse Biochimique

Biochemical Properties

It is known that spirocyclic compounds like 2-Oxa-7-azaspiro[3.5]nonane can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily

Metabolic Pathways

It is hypothesized that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is hypothesized that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-oxa-7-azaspiro[3.5]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-8-4-2-7(1)5-9-6-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECARUFTCUAFPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620728 | |

| Record name | 2-Oxa-7-azaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

241820-91-7 | |

| Record name | 2-Oxa-7-azaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OXA-7-AZASPIRO[3.5]NONANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

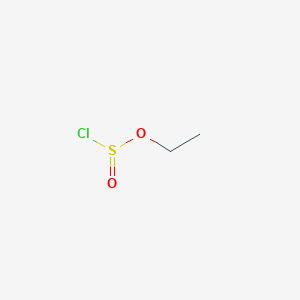

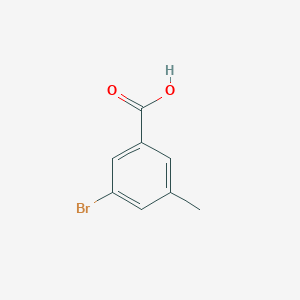

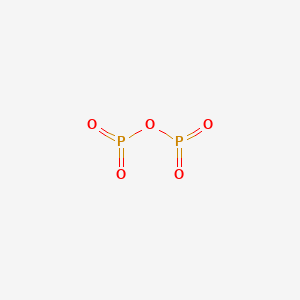

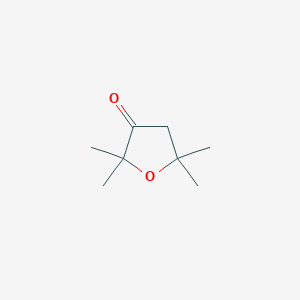

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the reported synthesis of 2-oxa-7-azaspiro[3.5]nonane?

A1: The paper details a novel synthetic route for producing this compound. This spirocyclic compound represents a valuable building block for synthesizing more complex molecules, potentially with interesting pharmacological properties. While the study doesn't delve into the specific applications of this compound, its successful synthesis paves the way for future research exploring its potential in various chemical and biological contexts.

Q2: Is there any structural information available for the synthesized this compound?

A2: Although the paper doesn't provide detailed spectroscopic data for this compound itself, it does describe the successful synthesis of a related compound, 1′,2′-dihydro-4′H-spiro[oxetane-3,3′-pyrido[1,2-a]benzimidazole]. The X-ray crystal structure of this benzimidazole derivative, formed by oxidative cyclization of a precursor derived from this compound, was determined and is presented in the research []. This structural information indirectly confirms the successful formation of the target spirocyclic compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol](/img/structure/B58167.png)

![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B58172.png)